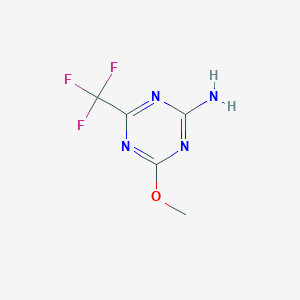
4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine
Cat. No. B1360374
Key on ui cas rn:
5311-05-7
M. Wt: 194.11 g/mol
InChI Key: DTVMLDILWYLGLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05739328
Procedure details


56.6 g (0.5 mol) of calcium chloride (98%, powdered) and 210 g (2.5 mol) of N-cyanoguanidine are initially introduced into 2 l of methanol. The mixture is heated with stirring to reflux temperature and stirred under reflux for one hour, whereupon a homogeneous solution is obtained. The mixture is then cooled to room temperature and 640 g (5.0 mol) of methyl trifluoroacetate and then, in the course of 25 minutes, 450 g (2.5 mol) of a solution of sodium methoxide (30% by weight in methanol) are added, whereupon a white precipitate deposits. After heating under reflux for 2 hours, the mixture is cooled to room temperature and a pH of about 6 is set by addition of conc. hydrochloric acid. The methanol is then distilled off, about 2 l of water are added little by little, and the deposited, finely crystalline white crystals are separated off and dried in vacuo.
Name
calcium chloride
Quantity
56.6 g
Type
reactant
Reaction Step One




[Compound]
Name
solution
Quantity
450 g
Type
reactant
Reaction Step Two

Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[Cl-].[Ca+2].[Cl-].[C:4]([NH:6][C:7]([NH2:9])=[NH:8])#[N:5].[F:10][C:11]([F:17])([F:16])[C:12](OC)=O.[CH3:18][O-:19].[Na+].Cl>CO>[NH2:8][C:7]1[N:6]=[C:4]([O:19][CH3:18])[N:5]=[C:12]([C:11]([F:10])([F:16])[F:17])[N:9]=1 |f:0.1.2,5.6|
|
Inputs


Step One
|
Name
|
calcium chloride
|
|
Quantity
|
56.6 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Ca+2].[Cl-]
|
|
Name
|
|
|
Quantity
|
210 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)NC(=N)N
|
|
Name
|
|
|
Quantity
|
2 L
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
640 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)OC)(F)F
|
[Compound]
|
Name
|
solution
|
|
Quantity
|
450 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
sodium methoxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for one hour, whereupon a homogeneous solution
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is obtained
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After heating
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 2 hours
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is cooled to room temperature
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The methanol is then distilled off
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
about 2 l of water are added little by little, and the
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
finely crystalline white crystals are separated off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC1=NC(=NC(=N1)OC)C(F)(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
